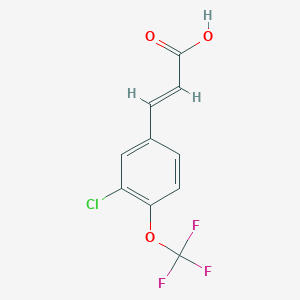

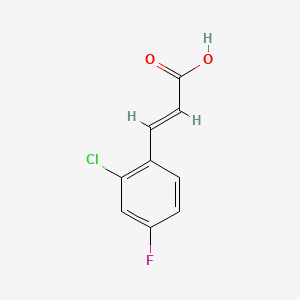

3-Chloro-4-(trifluoromethoxy)cinnamic acid

Vue d'ensemble

Description

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a chemical compound that is part of the cinnamic acid family, characterized by a cinnamic acid core structure with chloro and trifluoromethoxy substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related trifluoromethyl-containing compounds has been reported using different strategies. For instance, a synthetic strategy for 3-((trifluoromethyl)thio)-4H-chromen-4-one was developed using AgSCF3 and trichloroisocyanuric acid to generate electrophilic trifluoromethylthio species in situ, which could proceed under mild conditions . Similarly, the synthesis of isomerically pure cinnamic acid derivatives was achieved by treating 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide . These methods highlight the potential routes that could be adapted for the synthesis of 3-Chloro-4-(trifluoromethoxy)cinnamic acid by incorporating appropriate chloro and trifluoromethoxy substituents at the right positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Chloro-4-(trifluoromethoxy)cinnamic acid has been studied using crystallography. For example, the crystal structure of trans-4-(trifluoromethyl) cinnamic acid was determined, revealing that it undergoes a reversible phase transition with changes in the unit cell volume . This suggests that 3-Chloro-4-(trifluoromethoxy)cinnamic acid may also exhibit interesting structural properties and phase behaviors due to the presence of similar substituents.

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing cinnamic acids has been explored through their reactions with sodium azide to produce highly functionalized CF3-1,2,3-triazoles . This indicates that 3-Chloro-4-(trifluoromethoxy)cinnamic acid could potentially participate in similar reactions, leading to the formation of novel compounds with triazole rings, which are of interest in pharmaceutical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-Chloro-4-(trifluoromethoxy)cinnamic acid can be inferred from studies on solid solutions of 3-chloro-trans-cinnamic acid and 3-bromo-trans-cinnamic acid. These studies have revealed the existence of different polymorphic structures and the influence of substituents on the solid-state properties . It can be postulated that 3-Chloro-4-(trifluoromethoxy)cinnamic acid would also display a range of solid-state structures and properties, influenced by its chloro and trifluoromethoxy groups.

Applications De Recherche Scientifique

1. Plant Phenylpropanoid Pathway

A study by Amrhein and Zenk (1969) explored the role of cinnamic acid derivatives in the plant phenylpropanoid pathway. They focused on how 3 H-cinnamic acid was converted into various compounds like rutin, chlorogenic acid, cyanidin, and leucocyanidin in buckwheat hypocotyls, highlighting the importance of cinnamic acids in plant biochemistry (Amrhein & Zenk, 1969).

2. Dimerization and Chemical Reactions

Al-Farhan, Keehn, and Stevenson (1992) researched the dimerization of disubstituted cinnamic acids, including derivatives like 3-Chloro-4-(trifluoromethoxy)cinnamic acid. Their work demonstrated the potential of these compounds in chemical synthesis, particularly in cyclodimerization reactions to yield various acetic acids or esters (Al-Farhan, Keehn, & Stevenson, 1992).

3. Synthesis of Novel Compounds for Medicinal Chemistry

Trofymchuk et al. (2020) conducted a study on the synthesis of trifluoromethyl-substituted aromatic compounds through the deoxofluorination of cinnamic acids. This research is crucial for creating new building blocks for medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).

4. Polymorphism in Crystal Structures

Khoj et al. (2017) investigated the formation and structural properties of solid solutions containing 3-Chloro-trans-cinnamic acid and 3-Bromo-trans-cinnamic acid. This study is significant for understanding the diverse crystal structures and polymorphism in solid solutions, which can have implications in materials science (Khoj et al., 2017).

5. Metabolism and Biological Reactions

Chen, Jiang, and Morgan (2007) explored how cinnamate 4-hydroxylase, a plant monooxygenase, metabolizes non-natural cinnamic acid derivatives. This research provides insights into the enzyme's role in the metabolism of various aromatic compounds, including 3-Chloro-4-(trifluoromethoxy)cinnamic acid (Chen, Jiang, & Morgan, 2007).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection. Avoid breathing its dust, fume, gas, mist, vapors, or spray. Use it only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for 3-Chloro-4-(trifluoromethoxy)cinnamic acid are not mentioned in the available sources, cinnamic acid derivatives are often used in the synthesis of various pharmaceuticals . Therefore, it’s possible that this compound could be used in the development of new drugs or therapies.

Mécanisme D'action

Target of Action

Cinnamic acid derivatives are known to interact with a variety of biological targets, influencing numerous physiological processes .

Mode of Action

It’s suggested that cinnamic acid derivatives can interact with their targets in a manner that modulates their function .

Biochemical Pathways

Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine .

Result of Action

It’s suggested that cinnamic acid derivatives can exert various biological effects, potentially contributing to their therapeutic properties .

Propriétés

IUPAC Name |

(E)-3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXWBICVJJGFSL-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

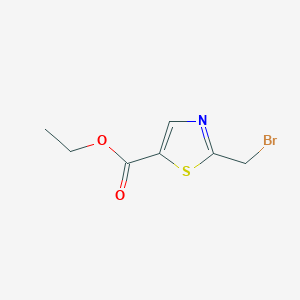

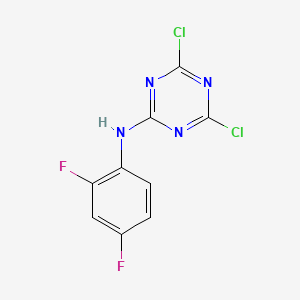

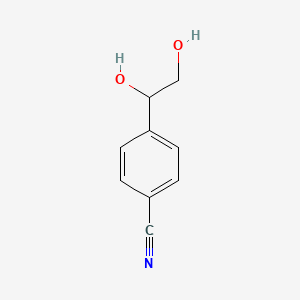

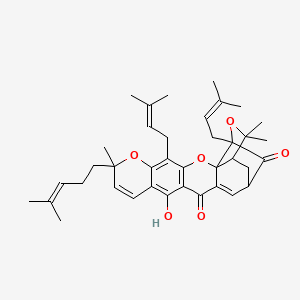

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3034432.png)

![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)

![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)